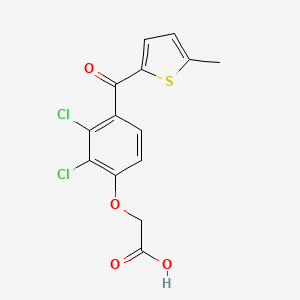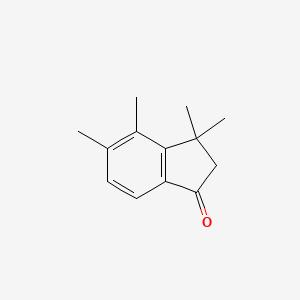
1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl- is an organic compound with the molecular formula C13H16O It is a derivative of indanone, characterized by the presence of four methyl groups at the 3, 3, 4, and 5 positions of the indanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl- can be achieved through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene. This reaction mechanism includes a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .
Industrial Production Methods: Industrial production of this compound may involve palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides. This method has been shown to produce indanones in good to excellent yields .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl- exerts its effects involves interactions with molecular targets and pathways. The exact mechanism can vary depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
1H-Inden-1-one, 2,3-dihydro-: This compound is structurally similar but lacks the four methyl groups.
2,3-Dihydro-1H-inden-1-one: Another related compound with a similar core structure but different substituents.
Uniqueness: 1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl- is unique due to the presence of four methyl groups, which can influence its chemical reactivity and physical properties.
Eigenschaften
CAS-Nummer |
56298-98-7 |
|---|---|
Molekularformel |
C13H16O |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
3,3,4,5-tetramethyl-2H-inden-1-one |
InChI |
InChI=1S/C13H16O/c1-8-5-6-10-11(14)7-13(3,4)12(10)9(8)2/h5-6H,7H2,1-4H3 |
InChI-Schlüssel |
TZODVNMGSHSLCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=O)CC2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





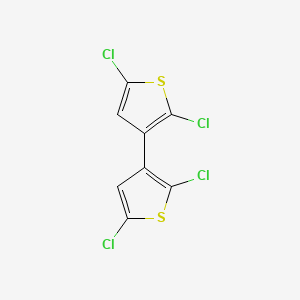

![3,3'-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid](/img/structure/B14626236.png)
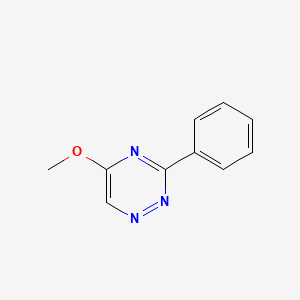
![Benzene, 1-methyl-4-[(phenylethynyl)telluro]-](/img/structure/B14626259.png)
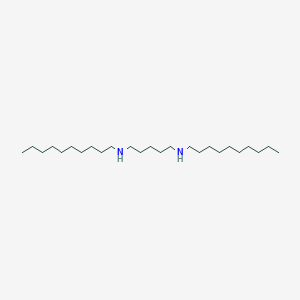
![1-{(E)-[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}propan-2-ol](/img/structure/B14626263.png)

![3-[(2-Methylphenyl)methylidene]oxolan-2-one](/img/structure/B14626275.png)
![2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide](/img/structure/B14626278.png)
